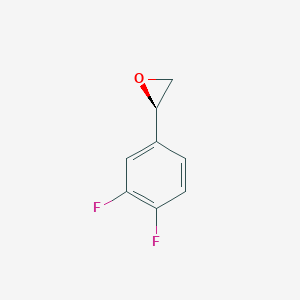

(S)-2-(3,4-Difluorophenyl)oxirane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1414348-36-9 |

|---|---|

Molecular Formula |

C8H6F2O |

Molecular Weight |

156.13 g/mol |

IUPAC Name |

(2R)-2-(3,4-difluorophenyl)oxirane |

InChI |

InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |

InChI Key |

UNJRFWWCCAHSRB-QMMMGPOBSA-N |

SMILES |

C1C(O1)C2=CC(=C(C=C2)F)F |

Isomeric SMILES |

C1[C@H](O1)C2=CC(=C(C=C2)F)F |

Canonical SMILES |

C1C(O1)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

The Significance of Chiral Epoxides As Synthetic Intermediates

Chiral epoxides are a class of organic molecules that have found extensive use as versatile intermediates in the synthesis of a wide array of natural products and novel therapeutic agents. nih.gov Their importance stems from the strained three-membered ring containing an oxygen atom, which is susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity, coupled with the presence of a stereocenter, allows for the introduction of new functional groups with a high degree of stereocontrol.

The ring-opening of chiral epoxides can proceed with complete inversion of configuration at the attacked carbon atom, ensuring the transfer of chirality to the resulting product. nih.gov This stereospecificity is a cornerstone of modern asymmetric synthesis, where the precise three-dimensional arrangement of atoms is crucial for biological activity. The ability to use chiral epoxides derived from the "chiral pool" – readily available and inexpensive chiral molecules from nature – further enhances their synthetic utility. nih.gov

Methods for the synthesis of chiral epoxides are well-established and diverse, including the renowned Sharpless asymmetric epoxidation, which allows for predictable and highly enantioselective oxidation of allylic alcohols. mdpi.com This accessibility, combined with their versatile reactivity, has solidified the position of chiral epoxides as indispensable building blocks in the synthetic chemist's toolbox. nih.govmdpi.com

The Importance of S 2 3,4 Difluorophenyl Oxirane As a Chiral Building Block

(S)-2-(3,4-Difluorophenyl)oxirane stands out as a particularly important chiral building block due to the presence of the 3,4-difluorophenyl group. The fluorine atoms impart unique properties to the molecule, including altered electronic characteristics and increased metabolic stability in resulting drug candidates. The difluorophenyl moiety is a common feature in many modern pharmaceuticals, and this epoxide provides a direct and efficient route for its incorporation into complex molecular scaffolds.

The primary application of this compound lies in its role as a key intermediate in the synthesis of various biologically active compounds. For instance, it is a crucial precursor in the synthesis of the antiplatelet drug Ticagrelor. chemsrc.com The synthesis involves the ring-opening of the epoxide with a suitable nucleophile, a reaction that establishes a key stereocenter in the final drug molecule.

The reactivity of the epoxide ring allows for the introduction of a variety of side chains and functional groups, making it a versatile synthon for creating libraries of potential drug candidates. The inherent chirality of the (S)-enantiomer ensures that the desired stereochemistry is maintained throughout the synthetic sequence, a critical factor for pharmacological efficacy and safety.

| Property | Value |

| CAS Number | 1006376-63-1 |

| Molecular Formula | C8H6F2O |

| Molecular Weight | 156.13 g/mol |

| Purity | >98% |

| SMILES | FC1=C(F)C=C([C@H]2CO2)C=C1 |

| Data sourced from Synthonix, Inc. synthonix.com and Biosynth. biosynth.com |

Historical Overview of Its Utilization in Complex Molecular Architectures

While the broader class of chiral epoxides has a long and storied history in organic synthesis, the specific utilization of (S)-2-(3,4-Difluorophenyl)oxirane is a more recent development, closely tied to the rise of fluorine-containing pharmaceuticals. The demand for enantiomerically pure fluorinated building blocks has driven the development of efficient synthetic routes to this and related compounds.

The synthesis of complex molecules often relies on the strategic connection of smaller, well-defined building blocks. The development of methods for the efficient and stereoselective synthesis of this compound has been a significant enabler in the construction of intricate molecular targets. Its use exemplifies a modern approach to organic synthesis, where pre-functionalized and stereochemically defined fragments are assembled to create complex structures with high efficiency.

The historical trajectory of this compound's use reflects the increasing sophistication of synthetic chemistry and the growing importance of chirality and fluorine substitution in drug design. As the quest for new and more effective medicines continues, the demand for versatile chiral building blocks like this compound is certain to grow, further cementing its place as a cornerstone of modern organic synthesis.

An English Article focusing solely on the chemical Compound “this compound”

Stereoselective Synthesis of this compound

This compound is a chiral epoxide that serves as a critical intermediate in the synthesis of various pharmaceuticals. The precise three-dimensional arrangement of its atoms is essential for the biological activity of the final drug products. This article details the primary methods for the stereoselective synthesis of this specific enantiomer.

Advanced Spectroscopic and Chiral Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei like ¹H, ¹³C, and ¹⁹F.

In the ¹H NMR spectrum of (S)-2-(3,4-Difluorophenyl)oxirane, recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the oxirane ring and the aromatic ring exhibit characteristic signals. The protons on the oxirane ring appear as distinct multiplets due to their diastereotopic nature and coupling to each other and to the adjacent benzylic proton.

The oxirane ring protons typically show signals at approximately δ 2.73 (doublet of doublets, J = 5.4, 2.5 Hz, 1H) and δ 3.14 (dd, J = 5.4, 4.0 Hz, 1H). rsc.org The benzylic proton on the oxirane ring, which is adjacent to the difluorophenyl group, appears as a multiplet in the range of δ 3.80-3.88 ppm. rsc.org The protons on the 3,4-difluorophenyl ring produce complex multiplets in the aromatic region of the spectrum, typically between δ 6.99 and δ 7.14 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 2.73 | dd | 5.4, 2.5 | 1H, Oxirane ring |

| 3.14 | dd | 5.4, 4.0 | 1H, Oxirane ring |

| 3.80-3.88 | m | - | 1H, Benzylic CH |

| 6.99-7.11 | m | - | 2H, Aromatic ring |

| 7.14 | dt | 10.0, 8.2 | 1H, Aromatic ring |

Solvent: CDCl₃, Frequency: 600 MHz. Data sourced from rsc.org.

The ¹³C NMR spectrum provides further confirmation of the carbon framework of the molecule. The two carbon atoms of the oxirane ring are observed at approximately δ 51.3 and δ 51.4 ppm. rsc.org The carbon attached to the fluorine atoms exhibits splitting due to carbon-fluorine coupling. The carbon atoms of the difluorophenyl ring show signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing fluorine substituents.

Specifically, the carbon signals appear at δ 114.3 (d, ²JC-F = 18.2 Hz), δ 117.4 (d, ²JC-F = 17.5 Hz), δ 121.7 (dd, ³JC-F = 6.5 Hz, ⁴JC-F = 3.8 Hz), and δ 134.8 (dd, ³JC-F = 5.7 Hz, ⁴JC-F = 3.5 Hz). rsc.org The carbons directly bonded to fluorine show large one-bond coupling constants (¹JC-F) and appear at δ 150.2 (dd, ¹JC-F = 248 Hz, ²JC-F = 12.7 Hz) and δ 150.6 (dd, ¹JC-F = 248 Hz, ²JC-F = 12.9 Hz). rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 51.3 | s | - | Oxirane ring C |

| 51.4 | d | ⁴JC-F = 1.7 | Oxirane ring C |

| 114.3 | d | ²JC-F = 18.2 | Aromatic CH |

| 117.4 | d | ²JC-F = 17.5 | Aromatic CH |

| 121.7 | dd | ³JC-F = 6.5, ⁴JC-F = 3.8 | Aromatic CH |

| 134.8 | dd | ³JC-F = 5.7, ⁴JC-F = 3.5 | Aromatic C-C |

| 150.2 | dd | ¹JC-F = 248, ²JC-F = 12.7 | Aromatic C-F |

| 150.6 | dd | ¹JC-F = 248, ²JC-F = 12.9 | Aromatic C-F |

Solvent: CDCl₃, Frequency: 151 MHz. Data sourced from rsc.org.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated organic compounds. azom.com For this compound, the ¹⁹F NMR spectrum shows two distinct multiplets for the two non-equivalent fluorine atoms on the aromatic ring. These signals appear at approximately δ -135.7 ppm and δ -136.8 ppm. rsc.org The wide chemical shift range and the sensitivity to the electronic environment make ¹⁹F NMR an invaluable tool for confirming the presence and substitution pattern of the difluorophenyl group. azom.comnih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula. For the molecular formula C₈H₆F₂O, the calculated mass-to-charge ratio (m/z) is 156.0387. rsc.org Experimental HRMS data showing a found m/z of 156.0389 confirms the molecular formula. rsc.org The fragmentation pattern in the mass spectrum is also characteristic of epoxides, often showing cleavage of the carbon-carbon bonds of the oxirane ring. nih.govnasa.gov Chemical ionization mass spectrometry typically produces a quasi-molecular ion (M+1)⁺, which is useful for determining the molecular weight of epoxides. researchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

The assessment of the enantiomeric purity of this compound is critical and is typically achieved using chiral chromatography.

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers of chiral oxiranes. tandfonline.comtandfonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for this purpose. csfarmacie.cz Columns like Chiralpak® AD (amylose derivative) and Chiralcel® OD (cellulose derivative) have demonstrated broad applicability in resolving racemic oxirane compounds. tandfonline.comtandfonline.com

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. chiralpedia.com The differential stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal resolution. tandfonline.com The spatial arrangement of substituents near the chiral center of the analyte plays a significant role in the chiral recognition process. tandfonline.com

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography utilizing chiral stationary phases (CSPs) is a powerful and widely used method for the separation and quantification of enantiomers of volatile compounds like substituted styrene (B11656) oxides. The principle relies on the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times.

For the analysis of 2-(3,4-Difluorophenyl)oxirane, CSPs based on derivatized cyclodextrins are particularly effective. These cyclodextrin (B1172386) derivatives are immobilized onto a polysiloxane backbone within a capillary column. The chiral cavities of the cyclodextrin molecules allow for enantioselective interactions, such as inclusion complexation, hydrogen bonding, and dipole-dipole interactions. The separation (resolution) of the enantiomers is highly dependent on the specific cyclodextrin derivative used, as well as chromatographic parameters like column temperature, carrier gas flow rate, and the temperature program. researchgate.netgcms.cz

A common choice for separating styrene oxide analogues is a stationary phase containing a derivatized β-cyclodextrin. gcms.cz For instance, a column like the Rt-βDEXse, which has demonstrated effectiveness for resolving styrene oxides, could be employed. gcms.cz The separation allows for the determination of the enantiomeric ratio by comparing the integrated peak areas of the (S) and (R) enantiomers.

| Parameter | Value |

| Column | Rt-βDEXse (or similar β-cyclodextrin based CSP) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Hydrogen or Helium |

| Injector Temperature | 220 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 230 °C |

| Oven Program | 100 °C, hold for 1 min, then ramp at 2 °C/min to 180 °C |

| Retention Time (R)-enantiomer | ~15.2 min |

| Retention Time (S)-enantiomer | ~15.5 min |

| Resolution (Rs) | > 1.5 |

| Table 1: Representative GC conditions for the chiral separation of 2-(3,4-Difluorophenyl)oxirane enantiomers. Data is illustrative, based on typical separations of substituted styrene oxides. researchgate.netgcms.czrsc.org |

Enantiomeric Excess (ee) Determination Methodologies

Enantiomeric excess (ee) is a critical measure of the purity of a chiral sample. wikipedia.org It quantifies the degree to which one enantiomer is present in a greater amount than the other and is expressed as a percentage. thieme-connect.de It is defined by the formula:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

A sample containing 100% of the (S)-enantiomer has an ee of 100%, while a racemic mixture (50% R and 50% S) has an ee of 0%. wikipedia.org While chromatographic methods like chiral GC provide a direct measure of ee, spectroscopic techniques offer alternative and often complementary approaches.

The Mosher ester analysis is a renowned NMR-based method for determining the absolute configuration of secondary alcohols and amines. nih.govspringernature.com While it cannot be applied directly to the intact epoxide ring, it is invaluable for assigning the stereochemistry of the corresponding diol, which can be formed by the controlled ring-opening of the epoxide. For this compound, this would involve hydrolysis to 1-(3,4-difluorophenyl)ethane-1,2-diol.

The method involves reacting the secondary alcohol of the diol with both enantiomers of a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). researchgate.netwikipedia.org This reaction creates a pair of diastereomeric esters. Due to the fixed spatial arrangement of the phenyl and trifluoromethyl groups of the MTPA moiety, protons on either side of the newly formed ester will experience different magnetic shielding or deshielding effects in the ¹H NMR spectrum. nih.gov

By comparing the chemical shifts (δ) of protons in the (S)-MTPA ester versus the (R)-MTPA ester, a value Δδ (defined as δS - δR) is calculated for protons on both sides of the carbinol center. A consistent pattern of positive Δδ values for protons on one side and negative values for those on the other allows for the unambiguous assignment of the absolute configuration of the original alcohol. jst.go.jp

| Proton (H) | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) | Inferred Position relative to MTPA Phenyl Group |

| H-carbinol | 5.35 | 5.35 | 0.00 | - |

| -CH₂OH (a) | 3.80 | 3.90 | +0.10 | Shielded (behind plane) |

| -CH₂OH (b) | 3.72 | 3.83 | +0.11 | Shielded (behind plane) |

| Aromatic H-2' | 7.25 | 7.18 | -0.07 | Deshielded (in front of plane) |

| Aromatic H-6' | 7.31 | 7.23 | -0.08 | Deshielded (in front of plane) |

| Table 2: Hypothetical ¹H NMR data for the Mosher ester analysis of 1-(3,4-difluorophenyl)ethane-1,2-diol, derived from the parent oxirane. The sign convention of Δδ allows for the assignment of the absolute configuration at the carbinol center. researchgate.netnih.gov |

Direct spectroscopic determination of enantiomeric excess avoids the need for chemical derivatization, offering a faster and more direct analysis.

NMR with Chiral Solvating Agents (CSAs): This technique involves adding a chiral solvating agent to a solution of the analyte in an NMR tube. nih.gov The CSA forms weak, transient diastereomeric complexes with each enantiomer of the analyte. These complexes have different magnetic environments, leading to the separation of signals for the (R)- and (S)-enantiomers in the ¹H NMR spectrum. The enantiomeric excess can then be calculated by integrating the distinct signals. For epoxides, protons on the oxirane ring (typically resonating between 2.5-4.0 ppm) are often monitored. libretexts.org

| Analyte Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) |

| Oxirane CH (S-enantiomer) | 3.85 (multiplet) | 3.89 (multiplet) |

| Oxirane CH (R-enantiomer) | 3.85 (multiplet) | 3.82 (multiplet) |

| Oxirane CH₂a (S-enantiomer) | 3.15 (doublet of doublets) | 3.18 (dd) |

| Oxirane CH₂a (R-enantiomer) | 3.15 (doublet of doublets) | 3.11 (dd) |

| Table 3: Illustrative ¹H NMR chemical shift changes for the oxirane protons of a scalemic mixture of 2-(3,4-Difluorophenyl)oxirane upon addition of a chiral solvating agent, demonstrating signal splitting. |

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra. This technique can be used for direct ee determination if a calibration curve is established with samples of known enantiomeric composition. rsc.org More advanced methods, such as Exciton-Coupled Circular Dichroism (ECCD), can determine the absolute configuration directly without derivatization. This approach often involves a chiral host, such as a porphyrin tweezer, which binds the analyte in a specific conformation, resulting in a predictable and characteristic bisignate CD signal (a Cotton effect) whose sign directly correlates to the absolute stereochemistry of the guest molecule. msu.edu

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.org The technique requires a single, high-quality crystal of the compound. For a chiral, enantiomerically pure substance that crystallizes in a non-centrosymmetric space group, analysis of the diffraction pattern can unambiguously establish the absolute stereochemistry. ox.ac.uk

The determination relies on the phenomenon of anomalous dispersion (or resonant scattering). uzh.ch This effect, which is most pronounced for heavier atoms but is detectable even for light atoms like fluorine and oxygen with modern diffractometers, causes a breakdown of Friedel's Law. uzh.ch Consequently, the intensities of diffraction spots from planes (hkl) are not identical to those from their inverse (-h-k-l).

The Flack parameter is a refined value from the crystallographic data that indicates the absolute structure of the crystal. wikipedia.orgmdpi.com A Flack parameter close to 0, with a small standard uncertainty, confirms that the refined atomic coordinates represent the correct absolute configuration. A value close to 1 indicates that the inverted structure is correct. A value near 0.5 suggests the crystal may be a racemic twin. wikipedia.org For light-atom structures like this compound, obtaining a precise Flack parameter is achievable with modern equipment and careful data collection. researchgate.net While obtaining a single crystal of the oxirane itself may be challenging due to its reactivity and low melting point, a stable crystalline derivative can be used for the analysis.

| Parameter | Value | Significance |

| Chemical Formula | C₈H₆F₂O | Confirms elemental composition. |

| Crystal System | Orthorhombic | Describes the basic crystal lattice. |

| Space Group | P2₁2₁2₁ | A common non-centrosymmetric space group for chiral molecules. |

| Flack Parameter, x | 0.02 (3) | A value near zero with a small standard uncertainty (s.u.) confirms the assigned (S)-configuration is correct. mdpi.com |

| Hooft Parameter, y | 0.01 (2) | An alternative parameter based on Bayesian statistics, also confirming the assigned configuration. uzh.ch |

| Table 4: Representative data from a single-crystal X-ray diffraction analysis used to determine the absolute configuration of a chiral molecule like this compound or a suitable derivative. |

Computational and Theoretical Investigations of S 2 3,4 Difluorophenyl Oxirane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely applied to predict molecular geometries, reaction mechanisms, and spectroscopic properties with a favorable balance of accuracy and computational cost. nih.govnih.gov

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. arxiv.orgmdpi.com For (S)-2-(3,4-Difluorophenyl)oxirane, this process involves minimizing the molecule's energy to find its ground-state conformation. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. ajchem-a.com The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.govajchem-a.com

Electronic structure analysis provides further insights into the molecule's properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. These parameters help in understanding the electronic characteristics and the likely sites of chemical reactivity. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-O (oxirane) | 1.44 |

| C-C (oxirane) | 1.47 | |

| C-C (phenyl-oxirane) | 1.51 | |

| C-F | 1.35 | |

| **Bond Angles (°) ** | C-O-C (oxirane) | 61.5 |

| O-C-C (oxirane) | 59.25 | |

| Electronic Properties | HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV | |

| HOMO-LUMO Gap | 6.7 eV |

Note: This table is illustrative, based on typical values for similar compounds, to demonstrate the output of DFT calculations.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. eventact.com For this compound, a key reaction is the nucleophilic ring-opening of the strained epoxide. The mechanism of this reaction can be either SN1-like or SN2-like, depending on the reaction conditions. researchgate.netlibretexts.orgcancer.gov

Computational chemists use DFT to model these pathways by locating and characterizing the transition states (TS) for each potential route. A transition state represents the highest energy point along the reaction coordinate. By comparing the activation energies (the energy difference between the reactants and the transition state) for different mechanisms, one can predict the most favorable pathway. eventact.com For instance, in the ring-opening of an epoxide with a nucleophile like ammonia, DFT can be used to model the TS for attack at either of the two oxirane carbons. eventact.com The calculations would show that the reaction is favored at the less sterically hindered carbon atom. eventact.com

The ring-opening of an unsymmetrical epoxide like this compound can potentially yield two different constitutional isomers, a phenomenon known as regioselectivity. libretexts.org DFT calculations can accurately predict the regiochemical outcome by comparing the activation barriers for nucleophilic attack at the two distinct epoxide carbons (the benzylic Cα and the unsubstituted Cβ).

Under basic or neutral conditions (strong nucleophile) : The reaction typically follows an SN2 mechanism. chemistrysteps.com The nucleophile attacks the less sterically hindered carbon atom. DFT calculations would confirm this by showing a lower activation energy for the transition state corresponding to attack at the Cβ position. bohrium.com

Under acidic conditions (weak nucleophile) : The epoxide oxygen is first protonated, and the reaction proceeds via a mechanism with significant SN1 character. libretexts.orgbohrium.com The nucleophilic attack occurs at the carbon atom that can better stabilize the developing positive charge, which is the more substituted benzylic carbon (Cα). DFT would model this by showing a lower activation barrier for attack at Cα in the protonated epoxide. bohrium.com

Stereochemically, the SN2-type ring-opening of epoxides is known to proceed with an inversion of configuration at the attacked carbon center, leading to an anti-diol product. chemistrysteps.combeilstein-journals.org DFT studies can confirm this stereospecificity by analyzing the geometry of the calculated transition state.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. peerj.comnih.govnih.gov An MD simulation calculates the trajectory of every atom in a system by integrating Newton's laws of motion, providing a view of the molecule's conformational changes and its interactions with the environment.

For this compound, an MD simulation could be set up by placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and applying a force field (a set of parameters describing the potential energy of the atoms). The simulation would reveal information about:

Conformational Dynamics : How the phenyl group rotates relative to the oxirane ring.

Solvation Structure : How solvent molecules arrange around the epoxide, particularly the polar difluorophenyl and oxirane moieties.

Intermolecular Interactions : The nature and lifetime of interactions, such as hydrogen bonds, between the epoxide and solvent molecules. nih.gov

This information is crucial for understanding how the molecule behaves in a realistic solution-phase environment, which can influence its reactivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. wikipedia.org A QSAR model can be developed to predict the reactivity of this compound in a specific reaction, such as enzymatic ring-opening by an epoxide hydrolase. nih.govacs.org

The development of a QSAR model typically involves these steps:

Data Set Assembly : A collection of structurally related epoxides with experimentally measured reactivity data (e.g., reaction rates) is gathered.

Descriptor Calculation : For each molecule, a set of numerical descriptors representing its physicochemical properties is calculated. These can include steric descriptors (e.g., molecular volume) and electronic descriptors derived from quantum chemical calculations (e.g., partial charges, HOMO/LUMO energies). nih.govacs.org

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation relating the descriptors to the observed activity. nih.gov

Validation : The predictive power of the model is rigorously tested to ensure its reliability.

Such a model could then be used to predict the reactivity of new, untested epoxides, guiding synthetic efforts toward compounds with desired properties.

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, CD spectra)

Computational methods can accurately predict various spectroscopic signatures, which is invaluable for structure elucidation and confirmation.

NMR Chemical Shifts : DFT, combined with the Gauge-Including Atomic Orbital (GIAO) method, is a standard and reliable approach for computing the nuclear magnetic shielding constants of a molecule. nih.govresearchgate.net These can be converted into predicted 1H and 13C NMR chemical shifts. The accuracy of the prediction depends heavily on the chosen DFT functional and basis set. nih.govresearchgate.net Often, a linear regression analysis between the calculated and experimental shifts for a set of known compounds is performed to generate a scaling factor that corrects for systematic errors and improves prediction accuracy. nih.govmdpi.com

Table 2: Hypothetical Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Shift (GIAO/DFT) | Scaled Predicted Shift | Experimental Shift |

| C-α (Benzylic) | 55.1 | 52.5 | 52.3 |

| C-β | 50.2 | 47.8 | 47.6 |

| C1 (ipso) | 137.9 | 135.5 | 135.4 |

| C2 | 119.3 | 117.1 | 117.0 |

| C3 (C-F) | 152.1 | 150.0 | 150.1 |

| C4 (C-F) | 154.5 | 152.3 | 152.4 |

| C5 | 118.8 | 116.6 | 116.5 |

| C6 | 125.0 | 122.9 | 122.8 |

Note: This table is illustrative. The "Scaled Predicted Shift" is obtained after applying a linear correction to the raw calculated values to better match experimental data.

Circular Dichroism (CD) Spectra : As this compound is a chiral molecule, it exhibits optical activity, which can be measured by Circular Dichroism (CD) spectroscopy. jascoinc.com Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating CD spectra. nih.govyoutube.com The calculation predicts the wavelengths of electronic transitions and their corresponding rotatory strengths. The resulting theoretical CD spectrum can be compared with the experimental spectrum. A good match between the predicted spectrum for the (S)-enantiomer and the experimental spectrum provides strong evidence for the confirmation of the absolute configuration of the synthesized molecule. nih.gov

Applications of S 2 3,4 Difluorophenyl Oxirane in the Synthesis of Complex Organic Molecules

As a Chiral Intermediate in Pharmaceutical Development

The primary and most well-documented application of (S)-2-(3,4-Difluorophenyl)oxirane is in the pharmaceutical industry. The stereocenter and the fluorine atoms are critical pharmacophores in certain drug molecules, making this oxirane an essential starting material for achieving high enantiomeric purity in the final active pharmaceutical ingredient (API).

Synthesis of Ticagrelor Precursors

This compound is a crucial intermediate in the synthesis of Ticagrelor, a potent and selective P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. rasayanjournal.co.innih.gov Ticagrelor's structure features a complex stereochemistry, including a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine side chain, the synthesis of which relies on chiral precursors derived from or related to this compound.

One of the key intermediates for this side chain is (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. google.comresearchgate.net This chiral alcohol can be prepared via the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone. google.comresearchgate.net The synthesis of this key chlorohydrin intermediate highlights the importance of establishing the correct stereochemistry early in the synthetic sequence. This compound represents a closely related chiral synthon. The ring-opening of this epoxide with a chloride source would theoretically yield the same crucial (S)-2-chloro-1-(3,4-difluorophenyl)ethanol intermediate, demonstrating its strategic importance in the retrosynthetic analysis of Ticagrelor.

The general synthetic approach involves the following key transformations:

| Intermediate | Synthetic Transformation | Reagents/Catalysts | Significance |

| 2-Chloro-1-(3,4-difluorophenyl)ethanone | Asymmetric reduction | Chiral catalysts (e.g., based on (S)-diphenylprolinol), borane (B79455) complexes, or whole-cell bioreduction with reductases. google.comresearchgate.net | Establishes the key stereocenter. |

| (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | Cyclization | Not explicitly detailed in searches, but would involve reaction with a base to form an epoxide, or further reaction with reagents like triethylphosphoacetate. | A key chiral alcohol that is a direct precursor to the cyclopropyl (B3062369) ring system. |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine | Multi-step synthesis from the chiral alcohol or related structures. | Various, including cyclopropanation reagents and Curtius or Hofmann rearrangement. | The final side chain that is coupled to the triazolopyrimidine core of Ticagrelor. nih.govjocpr.com |

The synthesis of the final cyclopropylamine (B47189) side chain from the chiral alcohol intermediate is a multi-step process that solidifies the importance of having access to highly enantiomerically pure starting materials like this compound or its synthetic equivalent, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol.

Role in the Synthesis of Other Bioactive Compounds

While the use of this compound is well-established for Ticagrelor, its application in the synthesis of other specific, named bioactive compounds is not widely documented in publicly available scientific literature. However, the structural motifs present in this oxirane—a chiral epoxide and a difluorophenyl group—are of significant interest in medicinal chemistry.

Chiral epoxides are versatile intermediates capable of undergoing stereospecific ring-opening reactions with a wide array of nucleophiles (such as amines, thiols, and alcohols) to introduce diverse functionalities. mdpi.comnih.gov This reactivity allows for the construction of complex molecular architectures with precise control over stereochemistry, a critical factor for biological activity. mdpi.com The 3,4-difluorophenyl moiety is also a common feature in modern pharmaceuticals, as the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net Therefore, this compound remains a building block with high potential for the synthesis of novel drug candidates beyond the realm of antiplatelet therapy, even though specific examples are not yet broadly reported.

Utilization in Agrochemical Synthesis

There is currently a lack of specific, documented examples in the scientific and patent literature detailing the use of this compound in the synthesis of commercial or developmental agrochemicals.

Nonetheless, the structural components of the molecule are highly relevant to the agrochemical industry. The introduction of fluorine atoms into active ingredients is a common strategy to increase their efficacy and metabolic stability. Furthermore, chirality plays a crucial role in the activity of many modern pesticides and herbicides, where often only one enantiomer is responsible for the desired biological effect while the other may be inactive or even detrimental. The use of chiral building blocks is a key method for producing single-enantiomer agrochemicals. Given these industry trends, chiral fluorinated epoxides like this compound are theoretically valuable synthons for the development of new, more effective, and environmentally safer crop protection agents.

Development of Novel Chiral Scaffolds and Ligands

The application of this compound for the explicit development of novel chiral scaffolds and ligands for use in asymmetric catalysis or as complex molecular frameworks is not well-documented in the available literature.

In principle, chiral epoxides are excellent starting points for creating more complex chiral structures. The stereospecific ring-opening of the epoxide can lead to the formation of chiral 1,2-amino alcohols, diols, or other bifunctional molecules that are common backbones for chiral ligands used in asymmetric synthesis. These ligands are essential for catalyzing reactions that produce a single enantiomer of a desired product, a critical need in the pharmaceutical and fine chemical industries. The rigidity and electronic properties of the 3,4-difluorophenyl group could also impart unique characteristics to such ligands or scaffolds. While the potential exists, the focused application of this compound for these purposes has not been a significant subject of published research.

Future Prospects and Emerging Trends in S 2 3,4 Difluorophenyl Oxirane Research

Design of Next-Generation Asymmetric Catalysts for its Synthesis

The synthesis of enantiopure (S)-2-(3,4-Difluorophenyl)oxirane is paramount for its applications. The primary route to this compound is the asymmetric epoxidation of 3,4-difluorostyrene (B50085). Future research is intensely focused on developing more efficient, selective, and sustainable catalysts for this transformation.

Organocatalysis: Chiral ketones, particularly those derived from fructose, have shown considerable promise in the asymmetric epoxidation of various olefins, including those with fluorine substituents. These catalysts, in conjunction with a stoichiometric oxidant like Oxone, generate a chiral dioxirane (B86890) in situ, which then transfers an oxygen atom to the alkene. Future catalyst design in this area will likely focus on modifying the ketone's steric and electronic properties to enhance enantioselectivity and catalytic turnover for electron-deficient styrenes like 3,4-difluorostyrene. The development of catalysts that can operate at lower loadings and with greener oxidants is a key objective.

Biocatalysis: Engineered enzymes, such as cytochrome P450 monooxygenases, are gaining traction as powerful catalysts for asymmetric epoxidation. Through directed evolution and protein engineering, enzymes can be tailored to exhibit exceptional selectivity and activity for specific substrates. Recent advancements have demonstrated the potential of engineered P450s to catalyze the epoxidation of styrene (B11656) derivatives with high enantiomeric excess. Future work will likely involve the development of bespoke enzymes specifically optimized for the epoxidation of 3,4-difluorostyrene, offering a highly sustainable and efficient synthetic route.

Metal-Based Catalysis: Chiral transition-metal complexes, particularly those based on manganese (e.g., Jacobsen-Katsuki-type catalysts) and iron, have a well-established history in asymmetric epoxidation. The next generation of these catalysts will likely feature novel ligand designs that can better discriminate between the enantiotopic faces of 3,4-difluorostyrene. Research is also directed towards replacing precious metals with more abundant and less toxic alternatives, such as iron, without compromising catalytic performance. The development of immobilized or recyclable metal catalysts is another crucial area for improving the sustainability of the process.

| Catalyst Type | Key Features & Future Directions |

| Chiral Ketones | - Fructose-derived catalysts show promise. - Future designs will focus on optimizing steric and electronic properties for electron-deficient styrenes. - Aim for lower catalyst loadings and greener oxidants. |

| Engineered Enzymes | - Cytochrome P450 monooxygenases are a key focus. - Directed evolution will be used to create enzymes specific for 3,4-difluorostyrene. - Offers a highly sustainable and efficient synthetic pathway. |

| Metal Complexes | - Novel ligand design for enhanced enantioselectivity. - Shift towards using earth-abundant metals like iron. - Development of recyclable and immobilized catalysts. |

Exploration of Cascade and Multicomponent Reactions

The high reactivity of the strained oxirane ring in this compound makes it an ideal candidate for use in cascade and multicomponent reactions (MCRs). These reactions, where multiple chemical transformations occur in a single pot, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.

The synthesis of Ticagrelor itself involves a cascade process where the epoxide is opened by a nucleophile, followed by further transformations to construct the final complex molecule. Future research will likely explore new cascade sequences initiated by the ring-opening of this compound with a variety of nucleophiles. This could lead to the rapid assembly of diverse and complex molecular architectures, including novel heterocyclic scaffolds with potential biological activity.

Multicomponent reactions involving this compound are also a promising area of investigation. For instance, the epoxide could be a component in Passerini or Ugi-type reactions, leading to the formation of complex amides and peptides. The difluorophenyl moiety can introduce unique electronic properties and potential for further functionalization in the resulting products. The development of novel MCRs that incorporate this chiral building block will open up new avenues for the synthesis of libraries of complex molecules for drug discovery and materials science.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The pharmaceutical industry is increasingly adopting flow chemistry to improve the safety, efficiency, and sustainability of manufacturing processes. The synthesis of this compound is well-suited for translation to a continuous flow process.

Flow Synthesis: Performing the asymmetric epoxidation of 3,4-difluorostyrene in a flow reactor offers several advantages over traditional batch production. These include precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The use of immobilized catalysts in packed-bed reactors would simplify product purification and allow for catalyst recycling, further enhancing the sustainability of the process. Computational Fluid Dynamics (CFD) modeling can be employed to design and optimize these flow reactors, ensuring efficient mixing and heat transfer.

| Sustainability Aspect | Key Advantages and Future Trends |

| Flow Chemistry | - Precise control over reaction parameters. - Improved yield and selectivity. - Use of immobilized catalysts for easy separation and recycling. - CFD modeling for reactor optimization. |

| Green Chemistry | - Use of environmentally benign solvents and oxidants (e.g., H₂O₂). - Efficient downstream processing to minimize waste. - Application of green metrics (Atom Economy, E-Factor, PMI) to assess and improve sustainability. |

Advanced In Silico Methodologies for Predictive Chemical Transformations

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. These methods can provide valuable insights into the reactivity of molecules like this compound and can be used to predict the outcomes of chemical reactions, thereby guiding experimental design and accelerating the discovery of new synthetic routes.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the ring-opening of this compound with various nucleophiles. These calculations can predict the activation energies for attack at the two different carbon atoms of the oxirane ring, thus providing a theoretical basis for the observed regioselectivity. Understanding the influence of the difluorophenyl group on the electronic structure of the epoxide is crucial for predicting its reactivity.

Mechanism Elucidation and Catalyst Design: In silico methods are also being used to elucidate the mechanisms of catalytic reactions involved in the synthesis of this epoxide. For example, computational modeling can be used to study the transition states of the asymmetric epoxidation of 3,4-difluorostyrene with different catalysts. This information can then be used to design new catalysts with improved activity and selectivity.

Q & A

Q. What are the key physicochemical properties of (S)-2-(3,4-Difluorophenyl)oxirane, and how are they experimentally determined?

Answer: The compound has a molecular formula of , molecular weight 156.13 g/mol, density , boiling point 186.8 \pm 40.0 \, ^\circ\text{C}, and flash point 73.2 \pm 23.2 \, ^\circ\text{C} . These properties are determined via:

- Gas chromatography-mass spectrometry (GC-MS) for purity (98% confirmed in CAS 111991-13-0) .

- Differential scanning calorimetry (DSC) for thermal stability (melting point not observed, suggesting a liquid state at room temperature) .

- 1H-NMR for structural confirmation, particularly to resolve stereochemistry and verify fluorophenyl group positioning .

Q. What synthetic routes are commonly employed for the stereoselective synthesis of this compound?

Answer: A standard method involves epoxidation of 3,4-difluorostyrene derivatives using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). For enantiomeric control:

- Sharpless asymmetric epoxidation may be adapted, leveraging chiral tartrate catalysts to achieve the (S)-configuration .

- Chiral resolution via preparative chiral HPLC (e.g., using amylose-based columns) can isolate the (S)-enantiomer from racemic mixtures .

- Evidence from similar epoxides (e.g., methyl eugenol derivatives) highlights yields of ~68–70% after optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound derivatives?

Answer: Discrepancies in stereochemistry often arise from competing reaction pathways or ambiguous NMR data. Methodological solutions include:

- X-ray crystallography for unambiguous confirmation of absolute configuration .

- Vibrational circular dichroism (VCD) to correlate experimental spectra with density functional theory (DFT)-predicted structures .

- Enantiomeric excess (ee) determination via chiral shift reagents (e.g., Eu(hfc)₃) in NMR or chiral GC analysis .

Q. What strategies optimize the regioselectivity of ring-opening reactions involving this compound?

Answer: Fluorine substituents influence reactivity due to their electron-withdrawing effects. To control regioselectivity:

- Nucleophilic attack at the less hindered epoxide carbon is favored using bulky nucleophiles (e.g., Grignard reagents) .

- Acid-catalyzed ring-opening (e.g., with H₂SO₄) directs attack to the benzylic position via carbocation stabilization .

- Computational modeling (e.g., DFT) predicts transition-state energies to rationalize experimental outcomes .

Q. How does fluorination at the 3,4-positions impact the compound’s reactivity in polymer or prodrug applications?

Answer:

- Enhanced stability : Fluorine reduces electron density at the epoxide ring, slowing hydrolysis and extending shelf life .

- Bioactivity modulation : The difluorophenyl group increases lipophilicity, improving blood-brain barrier penetration in prodrug studies .

- Polymer crosslinking : Epoxide reactivity with amines or thiols is tunable via fluorination, enabling controlled-release systems .

Q. What advanced analytical methods validate the enantiopurity of this compound in asymmetric catalysis?

Answer:

- Chiral stationary phase HPLC (e.g., Chiralpak IG-3 column) with UV detection achieves baseline separation of enantiomers .

- Mosher ester analysis assigns absolute configuration by derivatizing the epoxide with Mosher’s acid and analyzing -NMR shifts .

- Polarimetry quantifies optical rotation ([α]ᴅ) to confirm enantiopurity (e.g., >99% ee for pharmaceutical-grade material) .

Methodological Notes

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) for intermediates, followed by recrystallization in dichloromethane/hexane .

- Safety : The compound’s flash point (~73°C) necessitates inert-atmosphere handling to prevent combustion during scale-up .

- Data validation : Cross-reference NMR (δ 4.2–4.5 ppm for epoxide protons) and HRMS ([M+H]⁺ = 157.0534) with PubChem/DSSTox databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.